molecular formula C24H26N2O6 B1585913 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid CAS No. 207129-12-2

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

Cat. No. B1585913
CAS RN: 207129-12-2
M. Wt: 438.5 g/mol
InChI Key: IHRMIKPTDYFJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS) , which is a common method for producing peptides and proteins in the lab. The Fmoc group protects the amino group during synthesis, and it can be removed by mild base, allowing for the sequential addition of amino acids .

Microwave-Assisted Peptide Synthesis

An environmentally friendly method for peptide synthesis using Fmoc-amino acid nanoparticles has been developed. This technique utilizes microwave radiation to accelerate the synthesis process in an aqueous environment, avoiding the use of organic solvents .

Synthesis of Peptide Thioesters

The Fmoc approach is used for synthesizing peptide R-thioesters , which are valuable in creating peptides with native chemical ligation. This method allows for the production of peptides with precise control over their structure .

Mechanism of Action

Target of Action

The primary target of the compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, also known as Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid, is the amino group of an amino acid . The compound is used in peptide synthesis, where it serves as a protecting group for the amino group .

Mode of Action

Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid interacts with its targets by forming a protective layer around the amino group of an amino acid . This protection is crucial during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid . The compound is stable under acidic conditions but can be removed under mild basic conditions .

Biochemical Pathways

The compound Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The compound’s ability to protect the amino group during peptide bond formation and its subsequent removal under basic conditions are key steps in this pathway .

Pharmacokinetics

Its stability under acidic conditions and lability under basic conditions suggest that it could be rapidly metabolized and eliminated in a biological system, although this would depend on the specific conditions and presence of appropriate enzymes .

Result of Action

The result of the action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is the successful synthesis of peptides . By protecting the amino group during peptide bond formation and then being removed under basic conditions, the compound allows for the creation of peptides of various lengths and complexities .

Action Environment

The action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is influenced by the pH of the environment . The compound is stable under acidic conditions, which allows it to protect the amino group during peptide bond formation . Under basic conditions, the compound is removed, allowing for the continuation of the peptide synthesis process . Therefore, the efficacy and stability of the compound are highly dependent on the pH of the environment .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMIKPTDYFJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373263
Record name Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

CAS RN

207129-12-2
Record name Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 6
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

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